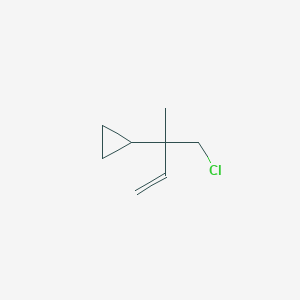
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane is an organic compound with the molecular formula C8H13Cl. It is characterized by a cyclopropane ring attached to a chlorinated methylbutenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbut-3-en-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with chlorinated alkenes under specific conditions. One common method includes the use of a cyclopropanation reaction where a chlorinated alkene is reacted with a cyclopropane precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclopropanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorinated group to a hydrogenated form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized cyclopropane derivatives .
科学的研究の応用
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1-Chloro-2-methylbut-3-en-2-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes .
類似化合物との比較
Similar Compounds
- (1-Bromo-2-methylbut-3-en-2-yl)cyclopropane
- (1-Iodo-2-methylbut-3-en-2-yl)cyclopropane
- (1-Fluoro-2-methylbut-3-en-2-yl)cyclopropane
Uniqueness
(1-Chloro-2-methylbut-3-en-2-yl)cyclopropane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, iodinated, and fluorinated analogs. The chlorine atom influences the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
特性
分子式 |
C8H13Cl |
|---|---|
分子量 |
144.64 g/mol |
IUPAC名 |
(1-chloro-2-methylbut-3-en-2-yl)cyclopropane |
InChI |
InChI=1S/C8H13Cl/c1-3-8(2,6-9)7-4-5-7/h3,7H,1,4-6H2,2H3 |
InChIキー |
GPNATBZODABUES-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(C=C)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
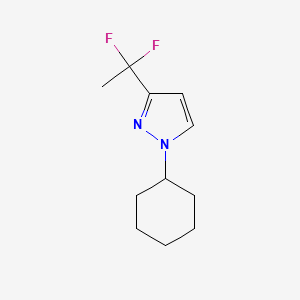
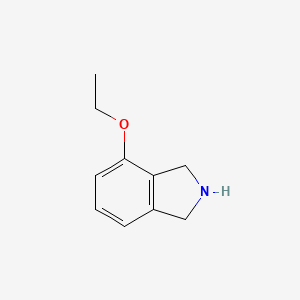


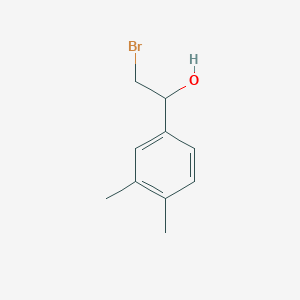
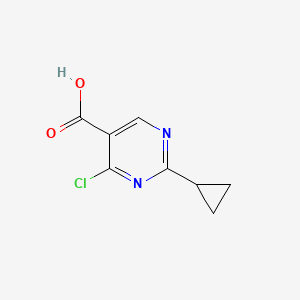
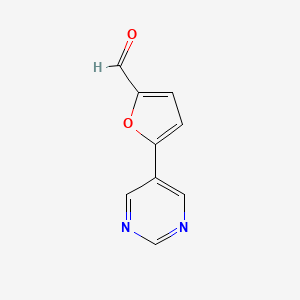
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
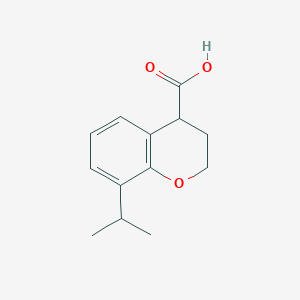
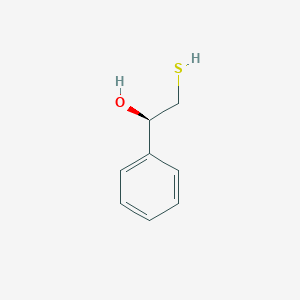
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
